molecular formula C23H24FN3O2 B11322144 N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide

N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide

Cat. No.: B11322144
M. Wt: 393.5 g/mol
InChI Key: PLJWWFIRBMXWOS-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a dimethylamino group, and a fluorophenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse research fields make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C23H24FN3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C23H24FN3O2/c1-17(29-21-13-9-19(24)10-14-21)23(28)27(22-6-4-5-15-25-22)16-18-7-11-20(12-8-18)26(2)3/h4-15,17H,16H2,1-3H3

InChI Key

PLJWWFIRBMXWOS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)N(C)C)C2=CC=CC=N2)OC3=CC=C(C=C3)F

Origin of Product

United States

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